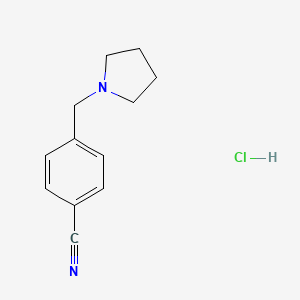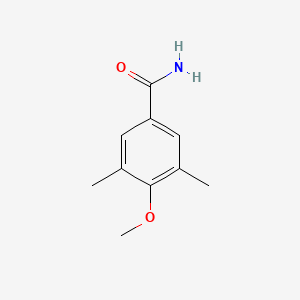
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride, also known as CMCT, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 213.58 g/mol. CMCT has been extensively studied for its biochemical and physiological effects and its applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved cognitive function.
Biochemical and Physiological Effects
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. It has also been shown to increase the levels of dopamine in the brain, which can lead to increased motivation and improved mood. In addition, 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has been shown to reduce inflammation and oxidative stress, which can lead to improved heart health and reduced risk of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% in laboratory experiments is that it is a relatively inexpensive reagent. It is also easy to synthesize and can be stored for long periods of time without degradation. However, 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% can be toxic if inhaled or ingested and should be handled with caution. In addition, it can be difficult to accurately measure the amount of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% used in a laboratory experiment, as it is a very small molecule.
Direcciones Futuras
There are a number of potential future directions for 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% research. One potential direction is to further investigate the effects of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% on acetylcholine and dopamine levels in the brain. Additionally, further research could be conducted on the effects of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% on inflammation and oxidative stress. Finally, further research could be conducted on the potential therapeutic applications of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95%, such as its use as a treatment for cognitive impairment or mood disorders.
Métodos De Síntesis
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% can be synthesized by a variety of methods, including the reaction of 2-chloro-5-methylthiazole with hydrochloric acid, the reaction of 2-chloro-5-methylthiazole with sodium hydroxide, and the reaction of 2-chloro-5-methylthiazole with potassium hydroxide. The reaction of 2-chloro-5-methylthiazole with hydrochloric acid is the most commonly used method, as it is simple and yields a high yield of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95%.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 3-chloro-5-methylthiazole, 5-methyl-1,3-thiazole-2-carboxylic acid, and 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid. 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has also been used in the synthesis of drugs, such as 5-methyl-2-chloro-1,3-thiazole-4-carboxamide and 5-methyl-2-chloro-1,3-thiazole-4-carboxylic acid.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSJGIIFVMVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)












